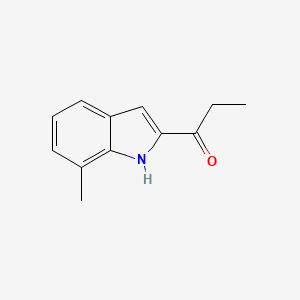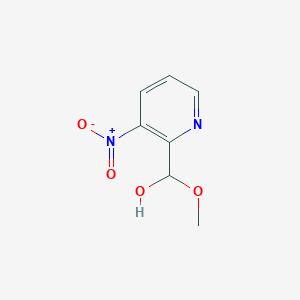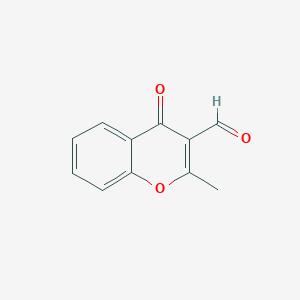
2-methyl-4-oxo-4H-chromene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with a chromone backbone. It is known for its diverse biological activities and is used in various fields of scientific research. The compound’s structure consists of a chromene ring with a methyl group at the 2-position, an oxo group at the 4-position, and a carbaldehyde group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-methyl-4-oxo-4H-chromene-3-carbaldehyde involves a one-pot three-component reaction. This reaction includes 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . Another method involves the Knoevenagel reaction of 2-methyl-4-oxo-4H-chromene-3-carbonitrile with aromatic and heteroaromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above is promising for industrial applications due to its efficiency and environmentally friendly conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be partially oxidized to form derivatives with different biological activities.
Substitution: It can participate in substitution reactions, such as the reaction with aromatic amines to form chromeno[4,3-b]pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Aromatic amines and cyanoacetates are commonly used in substitution reactions under catalyst-free conditions in an ethanol-water medium.
Major Products Formed
Applications De Recherche Scientifique
2-Methyl-4-oxo-4H-chromene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits antifungal activity against Candida albicans.
Medicine: It is a promising motif for drug development due to its diverse biological activities.
Industry: The compound’s derivatives are used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antifungal activity against Candida albicans is attributed to its ability to inhibit the yeast’s virulence factors, including adherence to buccal epithelial cells and secretion of phospholipases .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde: This compound is a partially oxidized form of chromanone A and exhibits significant antifungal activity.
4-Oxo-2-vinyl-4H-chromene-3-carbonitrile: Synthesized via the Knoevenagel reaction, this compound has unique spectral properties.
Uniqueness
2-Methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
55168-31-5 |
|---|---|
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-methyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-9(6-12)11(13)8-4-2-3-5-10(8)14-7/h2-6H,1H3 |
Clé InChI |
LRUKUULSSOGMOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11908180.png)



![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)
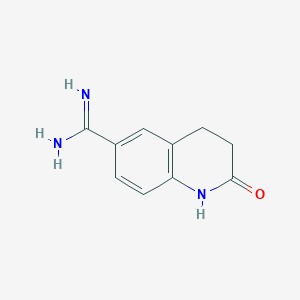

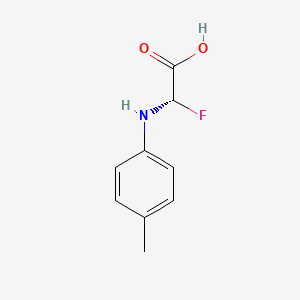

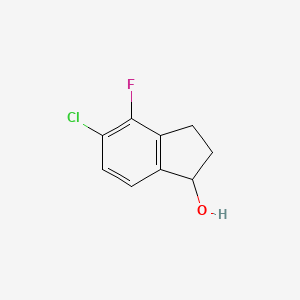
![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)
